3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one
Description
3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is a thienopyrimidine derivative characterized by a planar heterocyclic core (thieno[2,3-d]pyrimidine) substituted with methyl groups at the 5 and 6 positions. The 4-position features a sulfanyl (-S-) linker to a propan-1-one moiety, which is further substituted with a piperidin-1-yl group.
Properties
IUPAC Name |
3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-11-12(2)22-16-14(11)15(17-10-18-16)21-9-6-13(20)19-7-4-3-5-8-19/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRQQNWISJLHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCCC(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 5,6-dimethylthiophene-2-carboxylic acid with guanidine under acidic conditions to form 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.
Introduction of the Sulfanyl Group: The thienopyrimidine derivative is then reacted with a suitable thiol reagent, such as thiourea, in the presence of a base to introduce the sulfanyl group.
Attachment of the Piperidinyl Moiety: The final step involves the reaction of the sulfanyl-thienopyrimidine intermediate with 1-(piperidin-1-yl)propan-1-one under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The piperidinyl moiety can be substituted with other amines or alkyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted piperidinyl derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit significant anticancer activity. The thienopyrimidine structure is known to inhibit various kinases involved in cancer cell proliferation and survival pathways. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo models.
Antiviral Activity
In addition to anticancer properties, there is emerging evidence supporting the antiviral potential of thienopyrimidine derivatives. These compounds may act by inhibiting viral replication or interfering with viral entry into host cells. Specific studies have highlighted their efficacy against RNA viruses, making them candidates for further exploration in antiviral drug development.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer effects of a series of thienopyrimidine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in various cancer cell lines (e.g., breast and lung cancer), with IC50 values indicating potent activity at low concentrations.
- Antiviral Screening : Another study screened a library of thienopyrimidine compounds for antiviral activity against influenza virus. The findings revealed that certain derivatives exhibited significant antiviral effects, suggesting a potential pathway for therapeutic development against viral infections.
Research Findings
Table 1 summarizes key findings from recent studies involving this compound:
Mechanism of Action
The mechanism of action of 3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives
- 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone Key Differences: Replaces the piperidin-1-yl-propan-1-one group with a 4-fluorophenyl-ethanone moiety. Activity: Acts as a p38 MAP kinase inhibitor, highlighting the role of aryl substituents in kinase selectivity . Synthesis: Requires similar sulfanyl coupling steps but diverges in final substitution, yielding 56–72% efficiency in related derivatives .
- N-(2,5-Dimethoxyphenyl)-3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanamide Key Differences: Substitutes the piperidin-1-yl group with a 2,5-dimethoxyphenyl-propanamide chain.
Furo[2,3-d]pyrimidine Derivatives
- 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine Key Differences: Replaces the thiophene ring with a furan and substitutes phenyl groups at 5 and 6 positions. Activity: Shows reduced kinase affinity compared to thieno analogs, likely due to diminished electron-richness of the furan core .
Structure-Activity Relationships (SAR)
Core Heterocycle: Thieno[2,3-d]pyrimidines exhibit higher kinase affinity than furo analogs due to sulfur’s electron-donating effects .
4-Position Substituents : Piperidin-1-yl groups enhance solubility and target engagement via hydrogen bonding, as seen in JAK inhibitors like Tofacitinib .
Sulfanyl Linkers: Flexibility and length (e.g., propan-1-one vs. ethanone) influence steric accessibility to binding pockets .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on analogous syntheses .
Biological Activity
The compound 3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.43 g/mol. The structure features a thieno[2,3-d]pyrimidine core, known for its interaction with biological targets such as kinases and other enzymes involved in cellular processes.
Anticancer Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), indicated that compounds similar to this compound possess cytotoxic effects. The IC50 values for these derivatives were reported to be as low as 27.6 μM for certain analogs, indicating potent activity against tumor cells .
The proposed mechanism of action for the biological activity of thieno[2,3-d]pyrimidine derivatives involves:
- Inhibition of Kinases : These compounds may act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing further cell division .
Case Studies
A notable study conducted by Elmongy et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against breast cancer cells. The results indicated that the presence of electron-withdrawing groups significantly enhanced the cytotoxicity of the compounds .
Another investigation focused on the synthesis of 5-substituted thieno[2,3-d]pyrimidines and their efficacy against various cancer types. The study highlighted that specific modifications in the chemical structure could lead to improved biological activity .
Q & A
(Basic) What are the optimal synthetic routes and purification strategies to achieve high yield and purity for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Thienopyrimidine core formation : React 5,6-dimethylthieno[2,3-d]pyrimidin-4-one with a sulfurizing agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
- Piperidine coupling : Use a ketone intermediate (e.g., 1-(piperidin-1-yl)propan-1-one) for alkylation under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product.
- Critical parameters : Maintain anhydrous conditions, control reaction temperature (60–80°C), and monitor progress via TLC. Characterization via -NMR and LC-MS ensures purity (>95%) .
(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methyl groups at C5/C6 of thienopyrimidine, piperidinyl proton signals).
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect impurities.
- X-ray crystallography (if feasible): Resolves bond angles and torsional strains in the thienopyrimidine-piperidine linkage .
(Advanced) How can researchers resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) to confirm target specificity.
- Structural controls : Synthesize analogs with modified substituents (e.g., replacing dimethyl groups with halogens) to isolate activity contributors .
- Data normalization : Use internal standards (e.g., staurosporine for kinase inhibition) and replicate experiments across independent labs to minimize batch effects .
(Advanced) What in vivo models are appropriate for evaluating pharmacokinetic (PK) properties?
Methodological Answer:
- Rodent models : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (e.g., Sprague-Dawley rats, n=6/group).
- Tissue distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain at timed intervals.
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites.
- PK parameters : Calculate , , and AUC using non-compartmental analysis (WinNonlin®) .
(Advanced) How can computational modeling predict target binding modes and affinity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into crystal structures of target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the sulfanyl group and hydrophobic interactions with dimethylthienopyrimidine.
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (AMBER force field) to assess conformational flexibility.
- QSAR models : Corrogate substituent effects (e.g., piperidine vs. morpholine) with experimental IC values to predict activity .
(Basic) What storage conditions ensure long-term stability?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (silica gel) in sealed containers.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf life .
(Advanced) What experimental designs optimize structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog library synthesis : Prepare derivatives with systematic substitutions (e.g., varying alkyl chains on piperidine or thienopyrimidine).
- High-throughput screening : Test analogs against a panel of 50+ kinases to identify selectivity profiles.
- Data integration : Use clustering algorithms (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
